2-Imidazo[1,5-a]pyridin-1-ylacetic acid
CAS No.: 1368371-37-2
Cat. No.: VC6188763
Molecular Formula: C9H8N2O2
Molecular Weight: 176.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368371-37-2 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.175 |
| IUPAC Name | 2-imidazo[1,5-a]pyridin-1-ylacetic acid |
| Standard InChI | InChI=1S/C9H8N2O2/c12-9(13)5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5H2,(H,12,13) |
| Standard InChI Key | JEMDEAVAGNHCJX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=CN2C=C1)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The imidazo[1,5-a]pyridine system consists of a five-membered imidazole ring fused to a six-membered pyridine ring at the 1,5-positions. This arrangement creates a planar, aromatic heterocycle with distinct electronic properties. The acetic acid moiety (-CH₂COOH) is attached to the imidazole nitrogen at position 1, introducing both hydrophilicity and hydrogen-bonding capabilities .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(imidazo[1,5-a]pyridin-1-yl)acetic acid |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.18 g/mol |
| SMILES Notation | O=C(O)CC1=C2C=CC=CN2C=N1 |
| CAS Registry Number | 1368371-37-2 |
| Purity (Commercial Grade) | 97% |
The compound's acidity (pKa ≈ 3.8–4.2) stems from the carboxylic acid group, while the conjugated π-system of the heterocycle contributes to UV-Vis absorption maxima at 265–280 nm . X-ray crystallography of analogous compounds reveals bond lengths of 1.34–1.38 Å for the imidazole C=N bonds and 1.45–1.48 Å for the C-N bridge between the rings .
Tautomerism and Electronic Effects
Unlike imidazo[1,2-a]pyridine isomers, the [1,5-a] fusion pattern creates a rigid, non-tautomerizing structure. Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 4.8–5.2 eV, suggesting moderate reactivity in electrophilic substitution reactions . The acetic acid substituent induces a dipole moment of 2.8–3.1 D, enhancing solubility in polar aprotic solvents like DMF and DMSO .
Synthesis and Reaction Chemistry
Catalytic Ritter-Type Cyclization
A breakthrough synthesis employs bismuth triflate [Bi(OTf)₃] as a Lewis acid catalyst in dichloroethane (DCE) at 150°C :
Table 2: Optimized Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis
| Parameter | Specification |
|---|---|
| Catalyst | Bi(OTf)₃ (5 mol%) |
| Acid Additive | p-TsOH·H₂O (7.5 equiv) |
| Solvent | DCE (0.3 M) |
| Nucleophile | Acetonitrile (15 equiv) |
| Temperature | 150°C |
| Reaction Time | 12–16 hours |
| Yield | 68–92% |
The mechanism proceeds through:
-
Nitrile Activation: Bi(OTf)₃ coordinates to acetonitrile, polarizing the C≡N bond .
-
Electrophilic Attack: The activated nitrile reacts with 2-aminopyridine derivatives, forming a nitrilium intermediate.
-
Cyclization: Intramolecular attack by the pyridine nitrogen generates the imidazo[1,5-a]pyridine core.
-
Acetic Acid Formation: Hydrolysis of the intermediate under acidic conditions yields the final product .
Alternative Synthetic Routes
While less efficient, classical methods include:
-
Ugi Multicomponent Reactions: 2-Aminopyridine, aldehydes, and isocyanides in methanol (45–60% yield) .
-
Photochemical Cyclization: UV irradiation of N-propargyl pyridinium salts (requires specialized equipment) .
Physicochemical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.72 (d, J = 6.8 Hz, 1H, H-3)
-
δ 8.15 (s, 1H, H-2)
-
δ 7.89–7.76 (m, 2H, H-6, H-7)
-
δ 4.62 (s, 2H, CH₂COOH)
IR (KBr):
Thermal Stability
Differential scanning calorimetry (DSC) shows:
Emerging Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and GABA receptor modulators. Structural analogs demonstrate:
Materials Science
Functionalized derivatives exhibit:
-
Charge carrier mobility: 0.15 cm²/V·s in organic field-effect transistors
Challenges and Future Directions
Current limitations include:
-
Uncharacterized metabolic profile
Ongoing research focuses on:
-
Developing room-temperature catalytic systems
-
Exploring enantioselective derivatization
-
Assessing in vivo pharmacokinetics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume